Carbimazole

Description

An imidazole antithyroid agent. This compound is metabolized to methimazole, which is responsible for the antithyroid activity.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for abnormality of the thyroid gland and has 1 investigational indication.

An imidazole antithyroid agent. This compound is metabolized to METHIMAZOLE, which is responsible for the antithyroid activity.

See also: Methimazole (related).

Properties

IUPAC Name |

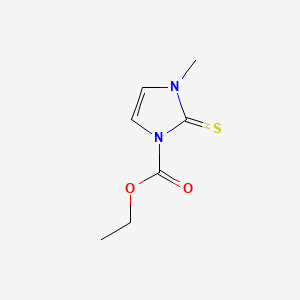

ethyl 3-methyl-2-sulfanylideneimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-7(10)9-5-4-8(2)6(9)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOYWRHIYXMDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=CN(C1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022736 | |

| Record name | Carbimazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carbimazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.14e+00 g/L | |

| Record name | Carbimazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22232-54-8 | |

| Record name | Carbimazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22232-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbimazole [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022232548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00389 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbimazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbimazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbimazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBIMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KQ660G60G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbimazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

123.5 °C | |

| Record name | Carbimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00389 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbimazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carbimazole on Thyroid Peroxidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbimazole, a cornerstone in the management of hyperthyroidism, exerts its therapeutic effect through its active metabolite, methimazole. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the inhibition of thyroid peroxidase (TPO) by methimazole. It delves into the conversion of this compound to methimazole, the intricate interactions with the TPO active site, the kinetics of inhibition, and the consequential disruption of thyroid hormone synthesis. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the critical pathways and workflows to serve as a detailed resource for researchers and professionals in drug development.

Introduction

Hyperthyroidism, a condition characterized by an overactive thyroid gland, results in the excessive production of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3)[1]. The thionamide class of drugs, including this compound, represents a primary pharmacological intervention[2]. This compound itself is a prodrug, lacking intrinsic antithyroid activity. Following oral administration, it undergoes rapid and complete conversion to its active form, methimazole (MMI)[1][3][4]. Methimazole is the pharmacologically active molecule that directly targets and inhibits thyroid peroxidase (TPO), the key enzyme in thyroid hormone biosynthesis. This guide will elucidate the detailed mechanism of this inhibition.

From Prodrug to Active Inhibitor: The Conversion of this compound

This compound is efficiently metabolized to methimazole in the body. This conversion is a critical first step in its mechanism of action.

-

Bioactivation Pathway: The transformation of this compound to methimazole is a rapid process that occurs shortly after administration.

Figure 1: Bioactivation of this compound to Methimazole.

Thyroid Hormone Synthesis: The Central Role of Thyroid Peroxidase

Thyroid peroxidase is a membrane-bound glycoprotein that plays a pivotal role in the synthesis of thyroid hormones. TPO catalyzes two crucial steps in this process: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines to form T3 and T4.

-

Signaling Pathway for Thyroid Hormone Synthesis: The synthesis of thyroid hormones is a multi-step process that is tightly regulated.

Figure 2: Thyroid Hormone Synthesis Pathway.

Mechanism of Thyroid Peroxidase Inhibition by Methimazole

Methimazole inhibits TPO through a complex mechanism that involves direct interaction with the enzyme's active site, leading to the blockage of thyroid hormone synthesis.

Irreversible Inhibition

The predominant mechanism of TPO inhibition by methimazole is considered to be irreversible, often referred to as suicide inactivation. This process involves the enzymatic conversion of methimazole into a reactive species that covalently binds to the TPO enzyme, leading to its inactivation. The interaction is with an oxidized form of the TPO heme group.

Competitive Inhibition

Some studies suggest that methimazole can also act as a competitive inhibitor, competing with iodide for binding to the TPO active site. This dual mechanism of reversible and irreversible inhibition may be dependent on the relative concentrations of iodide and the drug. A high iodide-to-drug ratio tends to favor reversible inhibition, while a low ratio promotes irreversible inactivation.

-

Logical Relationship of Inhibition Mechanisms: The interplay between reversible and irreversible inhibition is a key aspect of methimazole's action.

Figure 3: Dual Inhibition Mechanisms of Methimazole on TPO.

Quantitative Analysis of TPO Inhibition

The potency of TPO inhibitors is quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Compound | Species | Assay Type | IC50 (µM) | Reference |

| Methimazole | Rat | AUR-TPO | 0.11 | |

| Propylthiouracil (PTU) | Rat | AUR-TPO | 1.2 | |

| Methimazole | - | LPO-catalyzed ABTS oxidation | 7.0 ± 1.1 | |

| Propylthiouracil (PTU) | Human | Guaiacol Oxidation | 20.5 | |

| Propylthiouracil (PTU) | Rat | Guaiacol Oxidation | 2.87 | |

| Propylthiouracil (PTU) | Dog | Guaiacol Oxidation | 5.49 | |

| Propylthiouracil (PTU) | Pig | Guaiacol Oxidation | 16.6 |

Note: Lactoperoxidase (LPO) is often used as a surrogate for TPO in in vitro studies due to structural and functional similarities.

Experimental Protocols for TPO Inhibition Assays

Several in vitro assays are employed to determine the inhibitory activity of compounds against TPO. The guaiacol oxidation assay and the Amplex UltraRed (AUR) assay are two commonly used methods.

Guaiacol Oxidation Assay

This spectrophotometric assay measures the TPO-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide, which results in the formation of a colored product, tetraguaiacol.

Protocol:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), 35 mM guaiacol, and the test compound at various concentrations.

-

Add thyroid microsomes (as a source of TPO) to the reaction mixture and pre-incubate at 37°C.

-

Initiate the reaction by adding 300 µM hydrogen peroxide (H₂O₂).

-

Monitor the increase in absorbance at 450-470 nm over time using a spectrophotometer.

-

Calculate the initial rate of the reaction and determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Experimental Workflow for Guaiacol Assay:

Figure 4: Workflow for the TPO Guaiacol Oxidation Assay.

Amplex UltraRed (AUR) Assay

This is a more sensitive, fluorescence-based assay that can be adapted for high-throughput screening. It utilizes the peroxidase substrate Amplex UltraRed, which is converted to a fluorescent product in the presence of TPO and H₂O₂.

Protocol:

-

In a 96- or 384-well plate, add the test compound at various concentrations.

-

Add a reaction mixture containing a suitable buffer, Amplex UltraRed reagent, and thyroid microsomes.

-

Initiate the reaction by adding H₂O₂.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the guaiacol assay.

Conclusion

The therapeutic efficacy of this compound in hyperthyroidism is unequivocally linked to its active metabolite, methimazole, and its potent inhibition of thyroid peroxidase. The mechanism of this inhibition is multifaceted, involving both irreversible inactivation and competitive inhibition, which collectively lead to a profound reduction in thyroid hormone synthesis. A thorough understanding of these molecular interactions, supported by robust quantitative data and well-defined experimental protocols, is paramount for the continued development of novel and improved therapeutic strategies for thyroid disorders. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing this field.

References

- 1. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a thyroperoxidase inhibition assay for high-throughput screening. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure and molecular interactions of anti-thyroid drugs. Part 3.1 Methimazole: a diiodine sponge - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Synthesis and Derivatives of Carbimazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbimazole, a cornerstone in the management of hyperthyroidism, serves as a prodrug for the pharmacologically active molecule, methimazole. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its key derivatives. It delves into detailed experimental protocols for various synthetic routes, presents quantitative data in a structured format for comparative analysis, and elucidates the mechanism of action through a signaling pathway diagram. The guide also explores the synthesis and structure-activity relationships of notable this compound and methimazole derivatives, offering insights for the design and development of novel antithyroid agents.

Introduction

This compound (ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate) is a widely prescribed antithyroid drug belonging to the thioimidazole class.[1][2] Its therapeutic effect stems from its in vivo conversion to methimazole (1-methyl-1H-imidazole-2-thiol), which inhibits the production of thyroid hormones.[3][4] This guide will explore the synthetic pathways to this compound and its analogues, providing detailed methodologies and quantitative data to aid researchers in the field of medicinal chemistry and drug development.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the modification of a pre-formed imidazole ring system. Two prominent methods are detailed below.

Synthesis from Methimazole (1-Methyl-2-mercaptoimidazole)

A common and direct method for this compound synthesis involves the acylation of methimazole with ethyl chloroformate.

Experimental Protocol:

To a solution of 1-methyl-2-mercaptoimidazole (methimazole) in a suitable solvent such as pyridine, ethyl chloroformate is added dropwise at a controlled temperature.[1] The reaction mixture is stirred for a specified duration to ensure complete reaction. The product, this compound, can then be isolated and purified through techniques like recrystallization.

One-Pot Synthesis from 1-Methylimidazole

A one-pot synthesis offers an efficient alternative, starting from 1-methylimidazole. This method involves the introduction of the sulfur and the ethoxycarbonyl group in a sequential manner.

Experimental Protocol:

To a cooled solution (0 °C) of 1-methylimidazole in dry tetrahydrofuran (THF), ethyl chloroformate is added, leading to the formation of a white precipitate. After stirring, triethylamine is added, followed by elemental sulfur. The reaction is stirred for an extended period at room temperature. The product is then isolated by filtration and purified by column chromatography.

Synthesis from Chloroacetaldehyde Diethyl Acetal

Another synthetic approach begins with chloroacetaldehyde diethyl acetal, proceeding through amination and cyclization to form the key methimazole intermediate, which is then condensed to yield this compound.

Experimental Protocol:

-

Amination: Chloroacetaldehyde diethyl acetal is reacted with methylamine in methanol under pressure to produce 2-methylaminoacetaldehyde diethyl acetal.

-

Cyclization: The product from the amination step is heated with hydrochloric acid and potassium thiocyanate to yield 1-methyl-2-mercaptoimidazole (methimazole).

-

Condensation: The synthesized methimazole is then condensed with ethyl chloroformate in pyridine to afford this compound.

Chemical Synthesis of this compound Derivatives

The structural modification of this compound has been an area of interest to develop analogues with improved pharmacological profiles. A significant focus has been on the synthesis of selenium-containing analogues and other derivatives with varied substituents.

Synthesis of Selenium Analogues (Selenothis compound)

The selenium analogue of this compound has been synthesized to explore the impact of replacing sulfur with selenium on the drug's activity.

Experimental Protocol:

A one-pot synthesis similar to that of this compound is employed. 1-Methylimidazole is lithiated at low temperature (-78 °C) with n-butyllithium in dry THF. Elemental selenium is then added, followed by ethyl chloroformate. The resulting selenium analogue of this compound is isolated and purified.

Synthesis of Analogues with Varied N-Substituents

The synthesis of analogues with different alkyl or aryl groups on the imidazole nitrogen can be achieved by starting with the appropriately substituted imidazole precursor and following the general synthetic routes outlined for this compound. Structure-activity relationship studies have indicated that the presence of a methyl substituent is important for antithyroid activity.

Quantitative Data

The following tables summarize key quantitative data from the synthesis of this compound and its analogues.

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |

| This compound | 1-Methylimidazole | Ethyl chloroformate, Triethylamine, Sulfur | THF | 97 | 122-125 | |

| Selenothis compound | 1-Methylimidazole | n-Butyllithium, Selenium, Ethyl chloroformate | THF | - | - | |

| Methoxycarbonyl this compound Analogue | 1-Methylimidazole | Methyl chloroformate, Triethylamine, Sulfur | THF | 76 | 132-134 |

| Compound | IC50 (µM) for LPO Inhibition | Reference |

| Methimazole | 11.8 | |

| This compound | 10.4 | |

| Selenothis compound | 10.1 | |

| Methoxycarbonyl this compound Analogue | 10.7 | |

| Methoxycarbonyl Selenothis compound Analogue | 19.7 |

Visualizations

Chemical Synthesis Workflow

Caption: Synthetic routes to this compound.

Mechanism of Action: Inhibition of Thyroid Peroxidase

Caption: Inhibition of thyroid hormone synthesis.

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis of this compound and its derivatives, supported by experimental protocols and quantitative data. The synthetic routes presented offer versatile options for laboratory-scale preparation and potential scale-up. The exploration of derivatives, particularly selenium analogues, highlights ongoing efforts to refine the therapeutic properties of this important class of antithyroid drugs. The visualizations provided offer a clear and concise representation of the synthetic workflows and the drug's mechanism of action, serving as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research into novel derivatives of this compound and methimazole holds promise for the development of next-generation antithyroid therapies with enhanced efficacy and safety profiles.

References

Structural Activity Relationship of Carbimazole Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of carbimazole analogues. This compound, a prodrug of methimazole, is a key therapeutic agent in the management of hyperthyroidism.[1][2][3] Understanding the relationship between the chemical structure of its analogues and their biological activity is crucial for the development of more potent and safer antithyroid drugs. This document outlines the synthesis, mechanism of action, and quantitative SAR of various this compound analogues, supported by detailed experimental protocols and visual diagrams.

Introduction: The Role of this compound in Hyperthyroidism Treatment

Hyperthyroidism is a clinical condition characterized by an overactive thyroid gland, leading to an excessive production of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3).[4] this compound is a widely prescribed antithyroid drug that effectively manages this condition.[3] It belongs to the thionamide class of drugs and functions as a prodrug, being rapidly metabolized in the body to its active form, methimazole (also known as thiamazole). Methimazole then exerts its therapeutic effect by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.

The exploration of this compound analogues is driven by the desire to enhance therapeutic efficacy, improve the safety profile, and overcome potential drug resistance. By systematically modifying the chemical structure of this compound, researchers can investigate the impact of these changes on the drug's pharmacokinetic and pharmacodynamic properties.

Mechanism of Action: Inhibition of Thyroid Peroxidase

The primary mechanism of action of this compound and its active metabolite, methimazole, is the inhibition of thyroid peroxidase (TPO). TPO is a heme-containing enzyme located in the apical membrane of thyroid follicular cells and plays a critical role in two key steps of thyroid hormone synthesis: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines to form T3 and T4.

Methimazole, derived from this compound, acts as a suicide inhibitor of TPO. It is believed that methimazole is oxidized by the TPO-H₂O₂ complex, leading to the formation of a reactive intermediate that covalently binds to the heme prosthetic group of the enzyme, thereby irreversibly inactivating it. This inhibition of TPO leads to a reduction in the synthesis of thyroid hormones, thus alleviating the symptoms of hyperthyroidism.

Caption: Mechanism of thyroid hormone synthesis and its inhibition by this compound.

Structural Activity Relationship (SAR) of this compound Analogues

The biological activity of this compound analogues is significantly influenced by their structural modifications. Key areas of modification include the N1-substituent of the imidazole ring, the nature of the chalcogen atom at the C2 position (sulfur vs. selenium), and the ester group attached to the imidazole nitrogen.

A study by Das et al. (2008) provides valuable quantitative data on the inhibitory activity of a series of this compound analogues on lactoperoxidase (LPO)-catalyzed iodination of L-tyrosine. LPO is often used as a model for TPO due to their structural and functional similarities.

Quantitative SAR Data

The following table summarizes the IC50 values for the inhibition of LPO-catalyzed iodination by various this compound analogues.

| Compound | R1 | R2 | X | IC50 (µM) |

| 5 (this compound) | CH₃ | CO₂Et | S | 7.5 ± 0.5 |

| 6 | CH₃ | CO₂Et | Se | 4.2 ± 0.3 |

| 14 | CH₃ | CO₂Me | S | 10.2 ± 0.8 |

| 15 | CH₃ | CO₂Me | Se | 5.8 ± 0.4 |

| 26 | C₂H₅ | CO₂Et | S | 15.1 ± 1.2 |

| 27 | C₂H₅ | CO₂Et | Se | 18.5 ± 1.5 |

| 28 | C₂H₅ | CO₂Me | S | 19.8 ± 1.6 |

| 29 | C₂H₅ | CO₂Me | Se | 22.4 ± 1.9 |

Data sourced from Das et al., J. Med. Chem. 2008, 51, 22, 7313-7317.

Key SAR Findings

Based on the available data, the following structure-activity relationships can be deduced:

-

Importance of the N-Methyl Group: A methyl substituent at the N1 position of the imidazole ring appears to be important for potent antithyroid activity. Replacement of the N-methyl group with an N-ethyl group generally leads to a decrease in inhibitory activity.

-

Effect of the Chalcogen Atom: Selenium-containing analogues (selones) of this compound generally exhibit higher inhibitory potency (lower IC50 values) compared to their sulfur-containing counterparts (thiones). This is likely due to the higher nucleophilicity of selenium.

-

Influence of the Ester Group: The nature of the ester group (ethoxycarbonyl vs. methoxycarbonyl) has a modest impact on the activity, with ethoxycarbonyl derivatives showing slightly better potency.

-

Role of the Ethoxycarbonyl Group: The introduction of an ethoxycarbonyl group to methimazole and its selenium analogue not only serves as a prodrug moiety but also prevents the oxidation of the active metabolite to the corresponding disulfide or diselenide, which can reduce activity. It also reduces the zwitterionic character of the active metabolite.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogues and the in vitro evaluation of their antithyroid activity.

Synthesis of this compound Analogues

The following is a general procedure for the one-pot synthesis of this compound and its analogues, adapted from the work of Das et al. (2008).

Caption: General workflow for the synthesis of this compound analogues.

Materials:

-

1-Alkylimidazole (e.g., 1-methylimidazole, 1-ethylimidazole)

-

n-Butyllithium (n-BuLi) in hexanes

-

Elemental sulfur or selenium powder

-

Alkyl chloroformate (e.g., ethyl chloroformate, methyl chloroformate)

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine (for alternative method)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure (Method A - Lithiation Route):

-

A solution of 1-alkylimidazole in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for a specified period to ensure complete lithiation.

-

Elemental sulfur or selenium powder is added to the reaction mixture, and the solution is allowed to warm to room temperature and stirred overnight. This results in the formation of the corresponding lithium thiolate or selenolate.

-

The reaction mixture is cooled again to -78 °C, and the appropriate alkyl chloroformate is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., chloroform), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the pure this compound analogue.

Procedure (Method B - Triethylamine Route):

-

To a cooled (0 °C) solution of 1-alkylimidazole in anhydrous THF, the corresponding alkyl chloroformate is added.

-

The mixture is stirred for a few hours at room temperature, then cooled again to 0 °C.

-

Triethylamine is added dropwise, and the mixture is allowed to warm to room temperature and stirred for another few hours.

-

Elemental sulfur or selenium is added, and the reaction is stirred overnight at room temperature.

-

The workup and purification steps are similar to those described in Method A.

In Vitro Evaluation of Antithyroid Activity: Lactoperoxidase (LPO) Inhibition Assay

The inhibitory activity of the synthesized this compound analogues on thyroid peroxidase can be evaluated using a spectrophotometric assay with lactoperoxidase (LPO) as a model enzyme. The assay measures the inhibition of the LPO-catalyzed oxidation of a chromogenic substrate, such as guaiacol.

Materials:

-

Lactoperoxidase (LPO) from bovine milk

-

Guaiacol

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Synthesized this compound analogues (test compounds)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of LPO in phosphate buffer.

-

Prepare a stock solution of guaiacol in phosphate buffer.

-

Prepare a fresh solution of H₂O₂ in phosphate buffer.

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

Test compound solution (at various concentrations) or vehicle control

-

Guaiacol solution

-

LPO solution

-

-

Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a short period (e.g., 5 minutes) to allow for pre-incubation of the enzyme with the inhibitor.

-

Initiate the reaction by adding the H₂O₂ solution to each well.

-

Immediately measure the increase in absorbance at a specific wavelength (e.g., 470 nm for the oxidation of guaiacol) over a set period of time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Conclusion and Future Directions

The structural activity relationship studies of this compound analogues have provided valuable insights into the key structural features required for potent antithyroid activity. The N-methyl group and the presence of a selenium atom in place of sulfur have been identified as important for enhancing inhibitory potency against peroxidase enzymes.

Future research in this area could focus on:

-

Synthesis and evaluation of a broader range of analogues: Exploring modifications at other positions of the imidazole ring and investigating a wider variety of ester and alkyl substituents could lead to the discovery of more potent and selective inhibitors.

-

Quantitative Structure-Activity Relationship (QSAR) studies: Developing computational QSAR models could help in predicting the activity of novel analogues and guide the design of new compounds with improved therapeutic profiles.

-

In vivo studies: Promising analogues identified from in vitro screening should be further evaluated in animal models of hyperthyroidism to assess their efficacy, pharmacokinetics, and safety.

-

Investigation of alternative mechanisms: While TPO inhibition is the primary mechanism, exploring whether some analogues possess additional mechanisms of action, such as immunomodulatory effects, could open new avenues for therapeutic intervention in autoimmune thyroid diseases like Graves' disease.

By continuing to explore the SAR of this compound analogues, the scientific community can pave the way for the development of next-generation antithyroid drugs with improved clinical outcomes for patients with hyperthyroidism.

References

- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 2. Lactoperoxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. Development of a thyroperoxidase inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

The Immunomodulatory Landscape of Carbimazole in Graves' Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Graves' disease, an autoimmune thyroid disorder, is primarily driven by the production of thyroid-stimulating hormone receptor (TSHR) antibodies (TRAb), leading to hyperthyroidism. Carbimazole, a cornerstone of anti-thyroid drug therapy, is well-known for its ability to inhibit thyroid hormone synthesis. However, its therapeutic efficacy extends beyond this primary mechanism to encompass a significant immunomodulatory role. This technical guide provides an in-depth exploration of the immunomodulatory effects of this compound in the context of Graves' disease. It synthesizes quantitative data on its impact on lymphocyte populations, cytokine profiles, and autoantibody levels. Detailed methodologies for key experimental assays are provided, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

Graves' disease is characterized by a breakdown in self-tolerance, leading to the generation of autoantibodies against the TSH receptor. These antibodies, also known as Thyroid Stimulating Immunoglobulins (TSI), mimic the action of TSH, resulting in excessive thyroid hormone production and secretion.[1] The mainstay of medical management for Graves' disease includes anti-thyroid drugs such as this compound. This compound is a prodrug that is rapidly converted to its active metabolite, methimazole.[2] Methimazole's primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the organification of iodine and the coupling of iodotyrosines, thereby blocking the synthesis of thyroid hormones T3 and T4.[2]

Beyond its direct impact on thyroid hormone synthesis, a growing body of evidence highlights the immunomodulatory properties of this compound, suggesting that its therapeutic benefits are, in part, due to its influence on the underlying autoimmune process. These effects are thought to be a combination of direct actions on immune cells and indirect consequences of restoring euthyroidism. This guide will dissect these immunomodulatory effects, presenting key quantitative data, experimental methodologies, and visual representations of the involved pathways.

Quantitative Impact of this compound on Immunological Parameters

This compound treatment induces significant changes in various immunological markers in patients with Graves' disease. The following tables summarize the quantitative data from key clinical studies.

Effect on T-Lymphocyte Subsets

This compound has been shown to modulate the proportions of circulating T-lymphocyte subsets in patients with Graves' disease.

| T-Cell Subset | Pre-Treatment (Mean ± SEM) | Post-Treatment (6 months) (Mean ± SEM) | Normal Controls (Mean ± SEM) | Reference |

| Total T-Cells (OKT3+) | Decreased | Normalized | Normal | [3] |

| Helper/Inducer T-Cells (OKT4+) | Decreased | Normalized | Normal | [3] |

| Suppressor/Cytotoxic T-Cells (OKT8+) | 17.4 ± 0.8% | Normalized | 29.8 ± 1.9% | |

| Activated T-Cells (OKIa+) | 14.4 ± 0.6% | Normalized | 4.6 ± 0.8% |

Effect on Thyroid-Specific Autoantibodies

A hallmark of this compound's immunomodulatory effect is the reduction in TRAb levels.

| Autoantibody | Pre-Treatment | Post-Treatment (6 months) | Reference |

| Thyroid Stimulating Immunoglobulin (TSI) Activity (cAMP production index) | 2.15 (mean) | Significantly decreased |

Note: The cAMP production index is a measure of TSI activity, reflecting the stimulation of the TSH receptor.

Effect on Serum Cytokine Levels

This compound treatment influences the cytokine milieu in Graves' disease, although the exact nature of this effect is complex and may involve both direct and indirect mechanisms.

| Cytokine | Pre-Treatment (Median; pg/mL) | Post-Treatment (Median; pg/mL) | Normal Controls (Median; pg/mL) | Reference |

| IL-1β | 34.0 | 25.0 | 18.7 | |

| Soluble IL-2 Receptor (sIL-2R) | 1585.0 | 362.0 | 292.5 | |

| IL-5 | 9.0 | 3.0 | 1.0 | |

| IL-6 | 5.0 | 3.0 | 3.0 | |

| TNF-α | 16.0 | 5.0 | 8.1 |

| Cytokine | Pre-Treatment | Post-Treatment (1 year) | Normal Controls | Reference |

| IFN-γ | No significant difference | Increased production by PBMC | - | |

| IL-4 | No significant difference | Increased production by PBMC | - | |

| IL-10 | Significantly higher than controls | No significant change | - | |

| IL-12 | Significantly lower than controls | Significantly lower than controls | - |

Note: Data for IFN-γ, IL-4, IL-10, and IL-12 are based on in vitro production by peripheral blood mononuclear cells (PBMCs) and may not directly reflect serum levels.

Experimental Protocols

This section outlines the methodologies for key experiments used to assess the immunomodulatory effects of this compound.

Measurement of Thyroid Stimulating Immunoglobulin (TSI) Activity

Principle: This bioassay measures the ability of immunoglobulins (IgG) from a patient's serum to stimulate cAMP production in cultured thyroid epithelial cells, mimicking the pathogenic mechanism of Graves' disease.

Methodology:

-

Cell Culture: Human thyroid epithelial cells are cultured in monolayers in appropriate cell culture plates.

-

IgG Purification: IgG is purified from the serum of patients with Graves' disease and from normal control subjects.

-

Stimulation: The cultured thyroid cells are incubated with the purified IgG from both patient and control groups.

-

cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a competitive immunoassay (e.g., ELISA or RIA).

-

Data Analysis: The cAMP production induced by patient IgG is compared to that induced by normal IgG. The results are often expressed as a cAMP production index (ratio of patient cAMP to normal cAMP).

T-Lymphocyte Subset Analysis by Flow Cytometry

Principle: Flow cytometry is used to identify and quantify different subpopulations of T-lymphocytes in peripheral blood based on the expression of specific cell surface markers (CD antigens).

Methodology:

-

Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Antibody Staining: The isolated PBMCs are incubated with a panel of fluorescently labeled monoclonal antibodies specific for different T-cell markers (e.g., anti-CD3 for total T-cells, anti-CD4 for helper T-cells, anti-CD8 for cytotoxic/suppressor T-cells, and anti-HLA-DR or other activation markers).

-

Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes conjugated to the antibodies, and detectors to measure the emitted light.

-

Data Analysis: The data is analyzed using specialized software to gate on the lymphocyte population and then to determine the percentage of cells expressing each specific marker or combination of markers.

In Vitro Lymphocyte Culture for Autoantibody Production

Principle: This in vitro system assesses the direct effect of a drug on the ability of lymphocytes to produce autoantibodies.

Methodology:

-

Lymphocyte Isolation: Lymphocytes are isolated from the peripheral blood or thyroid tissue of patients with Graves' disease.

-

Cell Culture: The isolated lymphocytes are cultured in a suitable medium, often in the presence of a polyclonal activator (e.g., pokeweed mitogen) to stimulate immunoglobulin production.

-

Drug Treatment: Different concentrations of this compound's active metabolite, methimazole, are added to the cell cultures. Control cultures receive no drug.

-

Antibody Measurement: After a defined culture period (e.g., 7-14 days), the culture supernatants are collected, and the concentration of specific autoantibodies (e.g., anti-TPO antibodies or TRAb) is measured using ELISA or other immunoassays.

-

Data Analysis: The amount of autoantibody produced in the presence of the drug is compared to the amount produced in the control cultures to determine the inhibitory effect of the drug.

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of this compound are multifaceted, involving both direct and indirect mechanisms.

Pathogenesis of Graves' Disease: TSH Receptor Activation

In Graves' disease, the central pathogenic event is the production of TRAb by B-lymphocytes, which are in turn activated by T-helper cells. These autoantibodies bind to and activate the TSH receptor on thyroid follicular cells, leading to the downstream activation of adenylyl cyclase, increased cAMP production, and subsequent synthesis and release of thyroid hormones.

Caption: Pathogenesis of Graves' disease, highlighting TRAb-mediated TSH receptor activation.

This compound's Primary and Immunomodulatory Mechanisms

This compound's primary action is the inhibition of thyroid peroxidase (TPO). However, its immunomodulatory effects are believed to stem from both this primary action (indirect effects) and direct actions on immune cells.

Caption: Dual mechanism of this compound: primary inhibition and immunomodulation.

Experimental Workflow for Assessing Immunomodulatory Effects

The following diagram illustrates a typical workflow for a clinical study investigating the immunomodulatory effects of this compound.

Caption: Workflow for clinical investigation of this compound's immunomodulatory effects.

Discussion and Future Directions

The observed changes in T-cell subsets, particularly the normalization of helper/inducer T-cells and the persistent low levels of suppressor/cytotoxic T-cells, paint a complex picture of immune reconstitution. The decrease in activated T-cells and the reduction in pro-inflammatory cytokines like TNF-α further underscore the anti-inflammatory effects of this compound therapy.

For drug development professionals, understanding these immunomodulatory mechanisms is crucial. It opens avenues for the development of novel therapies that can more specifically target the underlying autoimmune pathology of Graves' disease, potentially leading to higher remission rates and reduced side effects compared to current treatments. Future research should focus on elucidating the precise molecular targets of methimazole within immune cells and further dissecting the relative contributions of its direct and indirect immunomodulatory effects. Longitudinal studies with comprehensive immunological profiling will be invaluable in identifying predictive biomarkers for treatment response and relapse, ultimately paving the way for more personalized therapeutic strategies in Graves' disease.

Conclusion

This compound's role in the management of Graves' disease extends beyond its well-established inhibition of thyroid hormone synthesis. Its ability to modulate the immune system, evidenced by quantitative changes in T-lymphocyte populations, a reduction in pathogenic autoantibodies, and a shift in the cytokine profile, is a critical component of its therapeutic action. This technical guide has provided a consolidated overview of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. A deeper understanding of these immunomodulatory mechanisms will be instrumental in refining current treatment protocols and in the development of next-generation therapies for autoimmune thyroid disease.

References

- 1. This compound and the autoimmune response in Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound treatment on specific and non-specific immunological parameters in patients with Graves' disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changes of serum cytokines in hyperthyroid Graves' disease patients at diagnosis and during methimazole treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of Carbimazole in Hyperthyroidism: A Technical Guide

Introduction

Hyperthyroidism is a clinical condition characterized by the excessive synthesis and secretion of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), by the thyroid gland.[1][2] This leads to a hypermetabolic state affecting multiple organ systems.[3] Graves' disease, an autoimmune disorder, is the most common cause of hyperthyroidism.[1][4] The thionamide class of antithyroid drugs, which includes carbimazole, is a cornerstone of medical management for hyperthyroidism. This compound itself is a prodrug, meaning it is inactive until it is metabolized in the body to its active form. This guide provides an in-depth examination of the pharmacodynamics of this compound, focusing on its mechanism of action, dose-response relationships, and the experimental methodologies used to characterize its effects.

1. Mechanism of Action: From Prodrug to Thyroid Peroxidase Inhibition

This compound's therapeutic effect is entirely attributable to its active metabolite, methimazole (MMI). Following oral administration, this compound is rapidly and almost completely converted to methimazole in the bloodstream, with evidence suggesting this conversion is enzymatic.

The primary molecular target of methimazole is the enzyme thyroid peroxidase (TPO). TPO is a critical enzyme in the synthesis of thyroid hormones, catalyzing two key steps:

-

Iodination: The incorporation of iodide into tyrosine residues on the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).

-

Coupling: The joining of these iodinated tyrosine residues to form T4 (from two DIT molecules) and T3 (from one MIT and one DIT molecule).

Methimazole inhibits both of these TPO-catalyzed reactions. By blocking TPO, methimazole effectively reduces the production of new thyroid hormones, thereby alleviating the hyperthyroid state. It is important to note that this compound does not affect the release of pre-formed thyroid hormones stored in the thyroid gland's colloid. This accounts for the characteristic delay of several weeks before the full clinical effects of the drug are observed, as the existing hormone stores must first be depleted.

2. Pharmacokinetics of the Active Metabolite, Methimazole

Understanding the pharmacokinetics of methimazole is essential for interpreting the pharmacodynamic effects of this compound. Following oral administration of this compound, methimazole is readily absorbed and becomes the primary active compound in circulation.

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | ~93% (after oral methimazole) | |

| Time to Peak Plasma Conc. (Tmax) | 1 to 2 hours | |

| Protein Binding | Minimal (<10%) | |

| Elimination Half-Life (t½) | 4.9 to 5.7 hours | |

| Apparent Volume of Distribution (Vd) | ~40 Liters | |

| Metabolism | Hepatic (primarily CYP1A2, CYP2C9) | |

| Excretion | Primarily renal (<10-15% unchanged) |

Table 1: Summary of Methimazole Pharmacokinetic Parameters.

Despite its relatively short plasma half-life of 3 to 5 hours, methimazole is concentrated within the thyroid gland, leading to a prolonged duration of action that allows for once-daily dosing.

3. Dose-Response Relationship and Clinical Efficacy

The therapeutic effect of this compound is dose-dependent. Higher doses lead to a more rapid and pronounced reduction in serum free T4 (fT4) and free T3 (fT3) levels. A retrospective cohort study involving 441 patients with Graves' disease established a clear pharmacodynamic relationship between the dose of this compound and the daily percentage fall in thyroid hormone levels.

A prospective multicenter trial compared initial treatments of 20 mg/day versus 40 mg/day of this compound. The higher dose resulted in significantly lower thyroid hormone levels at the 4-week mark.

| Dose Group | Mean Total T4 at 4 Weeks (nmol/L) | Mean Free T4 at 4 Weeks (pmol/L) | Mean Total T3 at 4 Weeks (nmol/L) | Mean Free T3 at 4 Weeks (pmol/L) |

| 20 mg/day | 158 ± 11 | 35.2 ± 3.7 | 4.3 ± 0.4 | 13.7 ± 1.2 |

| 40 mg/day | 98 ± 10 | 19.4 ± 2.6 | 2.6 ± 0.3 | 8.3 ± 1.0 |

| p-value | < 0.001 | < 0.001 | < 0.001 | < 0.01 |

Table 2: Comparison of Thyroid Hormone Levels After 4 Weeks of Treatment with 20 mg vs. 40 mg Daily this compound. Data from a prospective multicenter trial.

While higher initial doses can normalize thyroid function more quickly, they also carry an increased risk of iatrogenic hypothyroidism. Therefore, dosing strategies often involve starting with a higher dose (e.g., 20-40 mg/day) and then titrating down based on regular monitoring of thyroid function tests.

4. Experimental Protocols

4.1. Thyroid Peroxidase (TPO) Inhibition Assay

This in vitro assay is fundamental for quantifying the inhibitory potential of compounds like methimazole on TPO activity. A common method utilizes the Amplex™ UltraRed (AUR) reagent, a fluorogenic substrate for peroxidase enzymes.

Objective: To determine the concentration-dependent inhibition of TPO by a test compound.

Materials:

-

TPO enzyme source (e.g., purified porcine TPO, microsomes from rat thyroids, or recombinant human TPO from cell extracts).

-

Amplex™ UltraRed (AUR) reagent.

-

Hydrogen peroxide (H₂O₂), the co-substrate for TPO.

-

Test compound (e.g., methimazole) at various concentrations.

-

Potassium phosphate buffer.

-

96-well microplate and a fluorescence plate reader.

Methodology:

-

Preparation: A reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer, the TPO enzyme preparation, and the AUR reagent.

-

Incubation: The test compound (e.g., methimazole) or vehicle control is added to the wells and incubated with the enzyme.

-

Reaction Initiation: The peroxidase reaction is initiated by the addition of H₂O₂.

-

Measurement: TPO catalyzes the H₂O₂-dependent oxidation of AUR to the highly fluorescent product, resorufin. The plate is incubated (e.g., 30 minutes at 37°C), and the fluorescence is measured using a plate reader (excitation ~530-560 nm, emission ~590 nm).

-

Data Analysis: The fluorescence intensity is proportional to TPO activity. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. An IC₅₀ value (the concentration causing 50% inhibition) is then determined by fitting the data to a dose-response curve.

4.2. Measurement of Serum T3 and T4 Levels

Objective: To quantify the in vivo effect of this compound administration on circulating thyroid hormone levels in preclinical or clinical studies.

Methodology:

-

Sample Collection: Whole blood is collected from subjects (e.g., patients in a clinical trial or laboratory animals in a preclinical study) at baseline and at specified time points after initiating this compound treatment.

-

Sample Processing: The blood is allowed to clot, and serum is separated by centrifugation. Samples are stored at -20°C or -80°C until analysis.

-

Hormone Measurement: Serum concentrations of total or free T3 and T4 are measured. This is typically performed using automated immunoassays on clinical chemistry analyzers. Common methods include:

-

Chemiluminescent Immunoassay (CLIA): A highly sensitive method where an antigen-antibody reaction generates a light signal that is proportional to the hormone concentration.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay where the hormone of interest is quantified using an enzyme-catalyzed color change.

-

Radioimmunoassay (RIA): A classic, highly sensitive method using radiolabeled hormones, though its use has declined due to the handling of radioactive materials.

-

-

Data Analysis: The changes in T3 and T4 levels from baseline are calculated for each treatment group and time point. Statistical analysis (e.g., t-tests, ANOVA) is used to determine the significance of the drug's effect.

5. Adverse Effects

While highly effective, this compound treatment can be associated with adverse effects. Minor side effects include rash, pruritus, nausea, and headache. The most serious, though rare, adverse effect is bone marrow suppression, leading to agranulocytosis (a severe lack of neutrophils), which increases the risk of serious infection. Patients are counseled to immediately report symptoms like fever or sore throat. Other rare but serious side effects include liver impairment and vasculitis.

The pharmacodynamics of this compound are defined by its efficient conversion to the active metabolite methimazole and the subsequent potent inhibition of thyroid peroxidase. This targeted action on the thyroid hormone synthesis pathway provides an effective and titratable method for managing hyperthyroidism. A clear dose-response relationship exists, allowing clinicians to tailor therapy to the severity of the disease, although this must be balanced against the risk of adverse effects. The in vitro and in vivo experimental protocols described herein are crucial tools for the continued research and development of antithyroid therapies, enabling a deeper understanding of their molecular mechanisms and clinical efficacy.

References

Carbimazole's Role in Inhibiting Thyroid Hormone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbimazole is a cornerstone in the management of hyperthyroidism, acting as a prodrug that is rapidly and completely converted to its active metabolite, methimazole.[1][2] This technical guide delineates the core mechanism of this compound's therapeutic action: the inhibition of thyroid hormone synthesis. Methimazole potently inhibits thyroid peroxidase (TPO), the pivotal enzyme in the thyroid's organification of iodine and the subsequent coupling of iodotyrosine residues to form triiodothyronine (T3) and thyroxine (T4).[3][4][5] This document provides an in-depth exploration of the biochemical pathways, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound and its inhibitory effects.

Mechanism of Action

This compound itself is an inactive compound that, upon oral administration, undergoes rapid and complete metabolism into methimazole. The therapeutic efficacy of this compound is therefore attributable to the actions of methimazole.

The primary molecular target of methimazole is Thyroid Peroxidase (TPO), a heme-containing enzyme located on the apical membrane of thyroid follicular cells. TPO is essential for two critical steps in the synthesis of thyroid hormones:

-

Iodide Oxidation: TPO catalyzes the oxidation of iodide ions (I-) to reactive iodine species (I2 or IO-).

-

Iodination and Coupling: These reactive iodine species are then incorporated onto tyrosine residues of the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). Subsequently, TPO catalyzes the coupling of these iodotyrosine molecules to form T3 and T4.

Methimazole inhibits TPO, thereby disrupting these crucial steps and leading to a dose-dependent reduction in the synthesis of new thyroid hormones. It is important to note that this compound does not affect the release of pre-existing stores of thyroid hormones, which explains the delayed onset of its clinical effects.

Quantitative Data

The inhibitory effect of this compound (via methimazole) on TPO and the resulting impact on thyroid hormone levels have been quantified in various studies.

In Vitro TPO Inhibition

The potency of methimazole's inhibition of TPO is often expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Enzyme Source | IC50 Value | Reference |

| Methimazole | Rat Thyroid Microsomes | 0.11 µM |

Clinical Dose-Response on Thyroid Hormone Levels

Clinical studies have established a clear dose-response relationship between this compound administration and the reduction of serum T3 and T4 levels in patients with hyperthyroidism.

A retrospective cohort study involving 441 patients with Graves' disease demonstrated a significant association between the daily this compound dose and the percentage fall in free T4 (fT4) and free T3 (fT3) levels per day.

| Parameter | Initial Phase Equation | Follow-up Phase Equation | r² (Initial) | r² (Follow-up) | P-value |

| Median % fall in fT4 per day | 0.04 * dose + 0.09 | 0.03 * dose - 0.17 | 0.93 | 0.97 | < 0.0001 |

| Median % fall in fT3 per day | 0.05 * dose + 0.16 | 0.03 * dose - 0.23 | 0.91 | 0.98 | < 0.0001 |

Dose is the daily this compound dose in mg.

Comparative Efficacy of Different Dosing Regimens

A prospective multicentre trial compared the biochemical responses to 20 mg/day versus 40 mg/day of this compound in 63 patients with hyperthyroidism.

| Hormone Level (at 4 weeks) | 20 mg/day this compound | 40 mg/day this compound | P-value |

| Total T4 (nmol/l) | 158 ± 11 | 98 ± 10 | < 0.001 |

| Free T4 (pmol/l) | 35.2 ± 3.7 | 19.4 ± 2.6 | < 0.001 |

| Total T3 (nmol/l) | 4.3 ± 0.4 | 2.6 ± 0.3 | < 0.001 |

| Free T3 (pmol/l) | 13.7 ± 1.2 | 8.3 ± 1.0 | < 0.01 |

Values are presented as mean ± SEM.

Experimental Protocols

Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol-based)

This spectrophotometric assay measures the peroxidase activity of TPO by monitoring the oxidation of guaiacol.

Materials:

-

Thyroid microsomes (source of TPO)

-

Guaiacol solution (35 mM)

-

Hydrogen peroxide (H₂O₂) solution (300 µM)

-

Assay buffer (100 mM sodium/potassium phosphate buffer, pH 7.4)

-

Test compound (this compound/Methimazole) and vehicle control

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, thyroid microsomes, and guaiacol solution.

-

Add the test compound or vehicle control to the respective wells.

-

Pre-warm the plate at 37°C.

-

Initiate the reaction by adding H₂O₂ to all wells.

-

Immediately measure the rate of formation of the colored product (tetraguaiacol) by monitoring the change in optical density at 450-470 nm over time.

-

Calculate the percentage of TPO inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the test compound concentration.

Measurement of Serum T3 and T4 by Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying thyroid hormone levels in biological samples.

Materials:

-

Serum samples

-

¹²⁵I-labeled T3 and T4 (tracers)

-

Specific antibodies against T3 and T4

-

Standard solutions of T3 and T4 with known concentrations

-

Separating agent (e.g., second antibody, charcoal) to separate antibody-bound and free tracer

-

Gamma counter

Procedure:

-

A known amount of ¹²⁵I-labeled T3 or T4 is mixed with a specific antibody.

-

The patient's serum sample (containing unlabeled T3 or T4) or a standard solution is added to the mixture.

-

The unlabeled hormone from the sample competes with the labeled hormone for binding sites on the antibody.

-

After an incubation period to reach equilibrium, the antibody-bound hormone is separated from the free hormone.

-

The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

The concentration of the hormone in the patient's sample is determined by comparing the radioactivity with a standard curve generated from the known concentrations of the standard solutions.

Visualizations

Caption: Metabolic activation of this compound and its inhibitory action on TPO.

Caption: Detailed pathway of TPO-catalyzed thyroid hormone synthesis and its inhibition by methimazole.

Caption: Workflow for the in vitro TPO inhibition assay.

References

- 1. Methimazole and propylthiouracil increase cellular thyroid peroxidase activity and thyroid peroxidase mRNA in cultured porcine thyroid follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Methimazole? [synapse.patsnap.com]

Beyond the Thyroid: An In-depth Technical Guide to the Molecular Targets of Carbimazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbimazole, a widely prescribed thionamide prodrug, is rapidly metabolized to its active form, methimazole. For decades, its therapeutic efficacy in hyperthyroidism has been attributed to the potent inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. However, a growing body of evidence reveals that the molecular interactions of this compound extend beyond TPO, influencing a range of physiological processes and contributing to both its therapeutic nuances and adverse effect profile. This technical guide provides a comprehensive overview of the known and putative molecular targets of this compound beyond thyroid peroxidase, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support further research and drug development.

Off-Target Enzymatic Inhibition

Beyond its well-documented effects on TPO, methimazole has been shown to interact with other critical enzyme systems, notably those involved in xenobiotic metabolism and vitamin K cycling.

Cytochrome P450 (CYP) Enzymes

Methimazole exhibits a complex relationship with the cytochrome P450 (CYP) superfamily of enzymes. It is both a substrate and an inhibitor of several CYP isoforms.

Metabolism of Methimazole: Methimazole is primarily metabolized in the liver by CYP enzymes, with CYP1A2 and CYP2C9 identified as the predominant isoforms involved in its conversion to metabolites such as 4-methyl-5-thiazolecarboxamide (MMI-4).[1] Furthermore, CYP2A6 has been identified as a key enzyme in the bioactivation of methimazole to N-methylthiourea, a reactive metabolite implicated in hepatotoxicity.[2]

Inhibition of CYP Enzymes: Methimazole acts as a potent and nonspecific inhibitor of several CYP enzymes, an effect that is more pronounced after preincubation, suggesting a time-dependent inhibition mechanism.[3] This inhibition can lead to clinically significant drug-drug interactions by altering the metabolism of co-administered medications.

Quantitative Data on CYP Inhibition:

| CYP Isoform | Inhibition by Methimazole | IC50 Value | Experimental System | Reference |

| CYP2C9 | Complete inhibition (at low concentrations) | Not specified | Human liver microsomes | [3] |

| CYP2C19 | Complete inhibition (at low concentrations) | Not specified | Human liver microsomes | [3] |

| CYP3A4 | Dramatic decrease in activity | Not specified | Human liver microsomes | |

| CYP1A2 | Decreased activity (at lower concentrations) | Not specified | Human liver microsomes | |

| CYP2D6 | Slight decrease in activity | Not specified | Human liver microsomes | |

| CYP2B6 | Partial decrease in activity | Not specified | Human liver microsomes | |

| CYP2E1 | No effect | Not specified | Human liver microsomes | |

| CYP2A6 | No effect | Not specified | Human liver microsomes |

Vitamin K Epoxide Reductase

Methimazole has been demonstrated to inhibit vitamin K epoxide reductase (VKOR), a key enzyme in the vitamin K cycle responsible for regenerating the reduced form of vitamin K necessary for the gamma-carboxylation of clotting factors. This inhibition provides a molecular basis for the observed anticoagulant effect of this compound and the increased risk of bleeding when co-administered with oral anticoagulants like warfarin.

Quantitative Data on VKOR Inhibition:

| Enzyme | Inhibition by Methimazole | IC50 Value | Experimental System | Reference |

| Vitamin K Epoxide Reductase | Inhibition of carboxylation | 25 µM | In vitro | |

| Gamma-carboxylation of glutamic acid | Inhibition | 0.1 mM | In vitro |

Immunomodulatory Effects and Mechanisms of Adverse Reactions

Several of the clinically significant adverse effects of this compound, including agranulocytosis, hepatotoxicity, and vasculitis, are understood to have an immune-mediated basis.

Immunosuppressive Effects on T-Lymphocytes

This compound has been shown to exert immunosuppressive effects that are independent of its ability to restore euthyroidism. In patients with Graves' disease, this compound treatment leads to a more rapid normalization of T-cell subset abnormalities compared to propylthiouracil. Specifically, it has been observed to increase the proportion of cytotoxic/suppressor (OKT8 positive) T-cells and decrease the proportion of activated (OKIa-OKM1 positive) T-cells.

Quantitative Data on T-Cell Subsets:

| T-Cell Subset | Effect of this compound | Observation | Reference |

| Cytotoxic/Suppressor (OKT8+) T-cells | Increase | Returned to normal levels by the end of treatment. | |

| Activated (OKIa-OKM1) T-cells | Decrease | Fell to normal levels by the end of treatment. |

Agranulocytosis

Agranulocytosis, a rare but severe adverse effect, is believed to be primarily an immune-mediated phenomenon. The proposed mechanism involves this compound or its metabolites acting as haptens, which bind to neutrophil precursors in the bone marrow and trigger an autoimmune response, leading to their destruction. Another hypothesis suggests a direct toxic effect on abnormally sensitive granulocyte precursors.

Hepatotoxicity

This compound-induced liver injury is typically cholestatic and is thought to arise from a combination of metabolic bioactivation and an immune-mediated response. The metabolism of methimazole by CYP enzymes, particularly CYP2A6, can generate reactive metabolites like N-methylthiourea and glyoxal, which can cause direct cellular damage. An allergic host response is also strongly implicated in the pathogenesis.

Vasculitis

The development of vasculitis in patients treated with this compound is another immune-mediated adverse event. It is frequently associated with the presence of anti-neutrophil cytoplasmic antibodies (ANCA), particularly those with a perinuclear staining pattern (p-ANCA) that are directed against myeloperoxidase (MPO). The underlying mechanism is thought to involve genetic predisposition and environmental triggers leading to neutrophil activation and apoptosis.

Other Potential Molecular Interactions

Direct Interaction with Diiodine

It has been proposed that the thione tautomer of methimazole can form a very stable electron donor-acceptor complex with diiodine. This "diiodine sponge" effect could represent a non-enzymatic molecular target, effectively trapping oxidized iodides and contributing to the reduction of thyroid hormone synthesis.

Myopathy

The pathophysiology of this compound-induced myopathy is not well understood. Proposed mechanisms include a direct toxic effect on myocytes, immune-related responses, or consequences of rapid alterations in thyroid hormone levels. Further research is needed to elucidate the specific molecular targets involved in this adverse effect.

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of methimazole for various CYP450 isoforms.

Materials:

-

Human liver microsomes (HLMs)

-

Specific CYP450 isoform substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

-

NADPH regenerating system

-

Methimazole solutions at various concentrations

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system for analysis

Protocol:

-

Prepare a reaction mixture containing HLMs and the specific CYP substrate in the incubation buffer.

-

Add varying concentrations of methimazole to the reaction mixture. A vehicle control (without methimazole) should be included.

-

Pre-incubate the mixture for a specified time (e.g., 5 minutes) at 37°C. For time-dependent inhibition studies, a longer pre-incubation with and without NADPH is performed.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specific time (e.g., 10-30 minutes) at 37°C, ensuring the reaction is in the linear range.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the substrate-specific metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each methimazole concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the methimazole concentration and determine the IC50 value using non-linear regression analysis.

Vitamin K Epoxide Reductase (VKOR) Activity Assay

Objective: To assess the inhibitory effect of methimazole on VKOR activity.

Materials:

-

Liver microsomes (from rat or human)

-

Vitamin K epoxide substrate

-

Dithiothreitol (DTT) as a reducing agent

-

Methimazole solutions at various concentrations

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Quenching solution (e.g., isopropanol/hexane mixture)

-

HPLC system for analysis

Protocol:

-

Prepare a reaction mixture containing liver microsomes and DTT in the reaction buffer.

-

Add varying concentrations of methimazole to the reaction mixture. Include a control without methimazole.

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the reaction by adding the vitamin K epoxide substrate.

-

Incubate for a defined time at 37°C.

-

Stop the reaction by adding the quenching solution.

-

Extract the vitamin K metabolites using an organic solvent (e.g., hexane).

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for HPLC analysis.

-

Quantify the amount of vitamin K formed from the reduction of vitamin K epoxide using HPLC.

-

Calculate the percent inhibition of VKOR activity for each methimazole concentration and determine the IC50.

Flow Cytometry for T-Cell Subset Analysis

Objective: To analyze the proportions of different T-lymphocyte subsets in peripheral blood following this compound treatment.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Fluorescently-labeled monoclonal antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, and markers for activated T-cells like anti-HLA-DR).

-